molecular formula C9H11NO B099372 1-(3-Amino-4-methylphenyl)ethanone CAS No. 17071-24-8

1-(3-Amino-4-methylphenyl)ethanone

Cat. No. B099372
CAS RN: 17071-24-8
M. Wt: 149.19 g/mol
InChI Key: MCQYTLIHRDCHHT-UHFFFAOYSA-N
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Patent
US08377983B2

Procedure details

Concentrated HCl (2 mL) was added to a mixture of 1-(3-amino-4-methyl-phenyl)ethanone (8.4 mmol) and NaBF4 (1.2 g, 11 mmol) in H2O (10 mL) and the solution was cooled to 0° C. A solution of NaNO2 (0.58 g, 8.4 mmol) in H2O (1.5 mL) was added dropwise and the mixture was stirred at 0° C. for 30 min. The solid that formed was collected by filtration and washed with H2O (5 mL) followed by Et2O (5 mL) and dried under a reduced pressure. CH2Cl2 (20 mL), KOAc (0.91 g, 9.3 mmol) and 18-crown-6 (50 mg, 0.2 mmol) was added to the solid and the mixture was stirred at room temperature for 4 h. H2O (20 mL) was added and the layers were separated. The organic layer was dried (MgSO4) and the solvent removed at reduced pressure to afford 1-(1H-indazol-6-yl)ethanone (0.52 g).
Name
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
8.4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
NaBF4
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.58 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:4]=[C:5]([C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][C:8]=1[CH3:9].[N:13]([O-])=O.[Na+].CC([O-])=O.[K+]>O.C1OCCOCCOCCOCCOCCOC1.C(Cl)Cl>[NH:2]1[C:3]2[C:8](=[CH:7][CH:6]=[C:5]([C:10](=[O:12])[CH3:11])[CH:4]=2)[CH:9]=[N:13]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
50 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
8.4 mmol
Type
reactant
Smiles
NC=1C=C(C=CC1C)C(C)=O
Name
NaBF4
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.58 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with H2O (5 mL)
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1N=CC2=CC=C(C=C12)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.